3-Methylbenzo[f]quinoline
Description
Molecular Architecture and Stereochemical Features
The molecular formula of 3-methylbenzo[f]quinoline is C₁₄H₁₁N , with a molecular weight of 193.25 g/mol . The compound consists of a quinoline backbone (a bicyclic structure combining a benzene ring and a pyridine ring) fused to an additional benzene ring at the [f] position, with a methyl group (-CH₃) attached to carbon 3 (Figure 1).
Key Structural Features:
- Planar Aromatic System : The fused benzene and pyridine rings create an extended π-conjugated system, enhancing stability and influencing electronic properties.
- Methyl Substituent : The methyl group at position 3 introduces steric effects but does not disrupt planarity due to its orientation away from the aromatic plane.
- Bond Lengths and Angles : X-ray diffraction studies of related benzo[f]quinoline derivatives reveal bond lengths of ~1.39 Å for C-C in aromatic rings and ~1.34 Å for C-N in the pyridine moiety, consistent with sp² hybridization.
Stereochemical Considerations:
The rigid planar structure precludes geometric isomerism. However, the methyl group’s position can influence intermolecular interactions in crystalline forms, as observed in analogs like trimethyl benzo[f]pyrrolo[1,2–a]quinoline–1,2,3–tricarboxylate.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
IR spectra of this compound derivatives show distinct absorptions:
- Aromatic C-H Stretching : Peaks at 3050–3100 cm⁻¹ .
- C=N Stretching : Weak bands near 1600 cm⁻¹ from the pyridine ring.
- Methyl C-H Bending : Signals at 2850–2950 cm⁻¹ and 1370–1460 cm⁻¹ .
For ester-functionalized analogs (e.g., trimethyl benzo[f]pyrrolo[1,2–a]quinoline–1,2,3–tricarboxylate), strong carbonyl (C=O) stretches appear at 1716 cm⁻¹ and 1693 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (125 MHz, CDCl₃):
Ultraviolet-Visible (UV-Vis) Spectroscopy:
This compound exhibits strong absorption in the UV region due to π→π* transitions. In ethanol, λₘₐₓ occurs at 270 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹), with a shoulder at 310 nm attributed to n→π* transitions. Solvent polarity minimally affects absorption maxima, consistent with its non-polar aromatic system.
Physicochemical Properties
Thermal Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 73–85°C | |
| Boiling Point | 352.5°C at 760 mmHg | |
| Density (20°C) | 1.155 g/cm³ |
Solubility:
Partition Coefficient (LogP):
Experimental LogP values range from 3.6–3.9 , indicating high hydrophobicity. This aligns with its low water solubility and affinity for lipid membranes.
Crystallographic Data:
While single-crystal data for this compound are limited, analogs like its tricarboxylate derivative crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:
- a = 10.2 Å, b = 12.5 Å, c = 14.8 Å
- α = 90°, β = 102.3°, γ = 90°.
Properties
IUPAC Name |
3-methylbenzo[f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHRSZJZYUCLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058917 | |
| Record name | Benzo[f]quinoline, 3-methyl- | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-06-3 | |
| Record name | 3-Methylbenzo[f]quinoline | |
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| Record name | 3-Methylbenzo(f)quinoline | |
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| Record name | 3-Methylbenzo[f]quinoline | |
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| Record name | 3-Methylbenzo[f]quinoline | |
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| Record name | Benzo[f]quinoline, 3-methyl- | |
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| Record name | 3-methylbenzo[f]quinoline | |
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| Record name | 3-METHYLBENZO(F)QUINOLINE | |
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Preparation Methods
Classical Synthetic Routes to 3-Methylbenzo[f]quinoline
The classical synthesis of this compound typically involves cyclization reactions starting from substituted naphthylamines or related precursors. The key steps include:
- Condensation reactions between 1-naphthylamine derivatives and appropriate carbonyl compounds or alkynes.
- Cyclization via intramolecular C–N bond formation.
- Oxidation or dehydrogenation to aromatize the quinoline ring system.
This approach is often facilitated by catalysts or reagents that promote the formation of the quinoline ring under mild conditions.
Nanocatalyst-Mediated Green Protocols
Recent advances emphasize environmentally friendly and efficient synthesis using nanocatalysts. These protocols offer high yields, short reaction times, and catalyst recyclability.
- Catalyst Types: Magnetic nanoparticles (Fe3O4-based), ionic liquids supported on nanoparticles, and other nanostructured catalysts.
- Reaction Conditions: Typically conducted in ethanol or solvent-free conditions at moderate temperatures (80–90 °C).
- Mechanism: Involves Knoevenagel condensation between aldehydes and malononitrile, Michael addition with amines, followed by cyclization to form quinoline derivatives.
These nanocatalyst systems demonstrate excellent atom economy, operational simplicity, and sustainability, making them attractive for this compound synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions have gained traction for synthesizing quinoline derivatives, including this compound, due to their efficiency and versatility.
- Typical MCRs: Combine anilines, aldehydes, and nitroalkanes or alkynes in a one-pot procedure.
- Catalysts: FeCl3 and other Lewis acids under ambient or mild heating.
- Advantages: Broad substrate scope, gram-scale synthesis capability, good yields.
Example: A three-component coupling of anilines, aldehydes, and nitroalkanes catalyzed by FeCl3 at 90 °C for 6 hours afforded various 2-arylquinolines with good yields, suggesting potential applicability to benzo[f]quinoline derivatives with methyl substitution.
Quaternization and Cycloaddition Pathways
Another approach involves:
- Quaternization of benzo[f]quinoline with reactive halides to form quaternary salts.
- [3+2] Dipolar cycloaddition of ylides (generated in situ from these salts) with dipolarophiles.
- This two-step process allows for functionalization at specific positions, including the 3-methyl group, by selecting appropriate halides and dipolarophiles.
Optimization of reaction conditions (base, solvent, temperature) is crucial for maximizing yields.
Condensation with Pyrazolone Derivatives and Heterocycle Formation
A related synthetic strategy involves:
- Treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with heterocyclic compounds like 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one to form condensation products.
- This method allows the introduction of methyl groups at specific positions by choosing suitable starting aldehydes and heterocycles.
- Characterization by IR, NMR, and mass spectrometry confirms the structure of the methyl-substituted benzo[f]quinoline derivatives.
Experimental Data and Reaction Optimization
Several studies report detailed experimental conditions and characterization data for this compound and related compounds:
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
3-Methylbenzo[f]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbenzo[f]quinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition leads to the disruption of cell division and ultimately causes cell death. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Acetyl Groups
Key differences include:
- Synthesis: Prepared via Cu-catalyzed acetylation of benzo[f]quinoline using ethanol and CCl₄ (60% yield) .
- Reactivity: The acetyl group’s electron-withdrawing nature reduces basicity compared to the electron-donating methyl group in 3-methylbenzo[f]quinoline.
- Structural Confirmation: X-ray diffraction confirmed the acetylated derivative’s structure, whereas this compound’s structure was validated via melting point and NMR .
Table 1: Physical and Chemical Properties
Heterocyclic Modifications: Imidazole and Triazole Derivatives
3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine (GIQ) (CAS 77314-22-8) incorporates an imidazole ring fused to the quinoline system:
- Structure : Molecular formula C₁₁H₁₀N₄ , with a methyl group at the 3-position and an amine at the 2-position .
Triazole-quinoline hybrids (e.g., 4-(4-(4-hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline) exhibit enhanced bioactivity due to the triazole moiety, which improves binding to targets like acetylcholinesterase . These derivatives are synthesized via click chemistry, a method distinct from this compound’s classical cyclization .
Electronic Effects: Fluorinated and Sulfur-Containing Analogues
Fluorinated benzo[h]quinolines (e.g., C₂₁H₁₁F₆NO₄) exhibit higher metabolic stability and melting points (180–210°C) due to fluorine’s electronegativity, contrasting with this compound’s lower melting point .
Positional Isomerism and Reactivity
In olefination reactions, this compound demonstrated excellent reactivity, outperforming 1-methylisoquinoline and showing positional selectivity compared to 2,3-dimethylquinoxaline . The methyl group’s position on the aromatic system significantly influences reaction pathways and product distribution .
Biological Activity
3-Methylbenzo[f]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer effects, and discusses relevant research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused ring structure that includes a quinoline moiety. Its molecular formula is CHN, with a molecular weight of approximately 193.25 g/mol. The presence of a methyl group at the third position of the benzoquinoline ring system contributes to its unique chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . It has been studied against various bacterial strains, showing efficacy particularly against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The mechanism of action appears to involve disruption of bacterial cell division by inhibiting the assembly of FtsZ, a protein crucial for bacterial cytokinesis .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A2 | MRSA | 0.5 µg/mL |
| A2 | VRE | 0.3 µg/mL |
| A2 | NDM-1 E. coli | 0.4 µg/mL |
Anticancer Activity
The anticancer potential of this compound and its derivatives has been investigated in various studies. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, certain derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines, including non-small cell lung cancer and leukemia cells.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Percentage Growth Inhibition (PGI) |
|---|---|---|
| 5a | SNB-75 (CNS cancer) | 12% |
| 6c | SR leukemia | 17% |
| 5c | Various cell lines | PGI > 60% |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies have shown that it can modulate enzyme activities related to drug metabolism, particularly affecting cytochrome P450 enzymes. Additionally, its derivatives have been implicated in disrupting cellular signaling pathways, which is crucial for their anticancer effects.
Synthesis Methods
This compound can be synthesized through several methodologies, including:
- Three-component condensation : This method involves the reaction of an aryl aldehyde with naphthylamine under mild conditions .
- Microwave-assisted synthesis : Efficient protocols utilizing microwave irradiation have been reported for synthesizing quinoline derivatives, enhancing yield and reducing reaction time .
Case Studies
- Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of a specific derivative of this compound against MRSA strains, demonstrating lower MIC values compared to traditional antibiotics like methicillin .
- Cytotoxicity in Cancer Treatment : Research evaluating the cytotoxic effects on leukemia cells found that certain derivatives exhibited selective toxicity, suggesting their potential as targeted cancer therapies .
Q & A
Q. What are the established synthetic routes for 3-Methylbenzo[f]quinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclocondensation reactions. For example, 2-naphthylamine and 2-acetyl-γ-butyrolactone are heated with phosphoryl chloride (POCl₃), leading to cyclization and subsequent methylation . Key factors include temperature control (80–120°C), solvent selection (e.g., dichloroethane), and stoichiometric ratios of reactants. Yield optimization requires precise removal of byproducts (e.g., HCl gas) and purification via column chromatography.
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural validation employs a combination of analytical techniques:
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Post-synthesis, liquid-liquid extraction (e.g., using ethyl acetate and water) removes polar impurities. Subsequent silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3) isolates the target compound. Recrystallization in ethanol further enhances purity (>98%) .
Advanced Research Questions
Q. How do structural modifications to the benzo[f]quinoline scaffold affect biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Methyl group position : The 3-methyl substituent enhances lipophilicity, improving membrane permeability in cellular assays .
- Quinoline core : Planarity facilitates intercalation with DNA or enzyme active sites, as observed in anticancer screening (e.g., IC₅₀ values <10 µM against HeLa cells) . Substitutions at the 8-position (e.g., trifluoromethyl groups) further modulate selectivity for kinase targets .
Q. What computational methods are effective for predicting this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Discovery Studio) predict binding modes to proteins like topoisomerase II. Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivatization for enhanced target affinity .
Q. How can reaction mechanisms for this compound synthesis be elucidated?
Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-2-naphthylamine) to track nitrogen incorporation. Kinetic profiling via in-situ FT-IR monitors intermediate formation (e.g., imine species). Computational transition-state analysis (Gaussian 09) identifies rate-limiting steps, such as POCl₃-mediated cyclization .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies (e.g., variable IC₅₀ values) are addressed by:
Q. How can solubility limitations of this compound be mitigated in in vivo studies?
Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, PLGA nanoparticles) enhance aqueous solubility. Structural derivatization with hydrophilic groups (e.g., sulfonate at the 6-position) balances logP values without compromising activity .
Q. What role does the benzo[f]quinoline heterocyclic system play in photophysical applications?
The fused aromatic system exhibits strong UV-vis absorption (λₐᵦₛ ~350 nm) and fluorescence (λₑₘ ~450 nm), making it suitable for sensor development. Substituent effects on quantum yield are quantified via time-resolved spectroscopy .
Q. How are advanced spectroscopic techniques (e.g., X-ray crystallography) applied to study this compound derivatives?
Single-crystal X-ray diffraction resolves 3D conformations and intermolecular interactions (e.g., π-π stacking in solid-state packing). Synchrotron radiation sources improve resolution for low-symmetry crystals, aiding in co-crystallization studies with biological targets .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
